alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate
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Overview
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate, also known as this compound, is a useful research compound. Its molecular formula is C48H90O13 and its molecular weight is 875.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Response Modifiers
Research on related compounds such as β-D-glucans, which share structural motifs with alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate, suggests significant immunopotentiating activity. These compounds enhance the immune system's response, leading to antitumor, antibacterial, antiviral, anticoagulatory, and wound healing activities. The specific branching and molecular weight of these glucans are crucial for their effectiveness, highlighting the importance of structural characteristics in biological applications (Bohn & BeMiller, 1995).
Cyclodextrins: A Versatile Utility
Cyclodextrins, cyclic oligosaccharides structurally related to this compound, demonstrate extensive utility across various fields. Their ability to form host-guest inclusion complexes enables applications in pharmaceuticals, food and nutrition, cosmetics, and more. This review underscores the diverse benefits and applications of cyclodextrins, providing insight into potential uses for related glycoside compounds (Sharma & Baldi, 2016).
Osteoporosis Treatment
Studies on flavonoid glycosides, similar in glycosidic linkage to the compound of interest, have shown promise in enhancing bone cell proliferation and markers of ossification. Such compounds could represent a safer, more effective alternative to traditional antiosteoporotic agents, suggesting a potential research avenue for this compound in bone health applications (Abdel-Naim et al., 2018).
Phytochemistry and Biological Activity
Exploring the phytochemical and biological activities of plant-derived compounds, such as glucosinolates and their derivatives which share structural similarities with the compound , reveals their antimicrobial and anticancer potential. This research direction emphasizes the importance of studying natural compounds for their wide range of bioactivities, which could include this compound (Nocedo-Mena et al., 2021).
Cereal β-Glucans: Health Applications
The study of cereal β-glucans provides insights into their structural characteristics and health benefits, such as immune system enhancement and potential antidiabetic effects. This research underscores the significance of polysaccharides and their derivatives in promoting health, suggesting areas for further investigation for this compound (Hu et al., 2015).
Mechanism of Action
Target of Action
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate is a type of carbohydrate
Mode of Action
As a carbohydrate, it may participate in various biological processes, including energy production, cellular communication, and molecular recognition events .
Result of Action
As a carbohydrate, it may be involved in various biological processes, but the exact effects would depend on the specific context and environment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is generally stable under 120℃, but it decomposes at temperatures above 145℃ . Furthermore, it can be hydrolyzed under acidic or alkaline conditions to produce sucrose and fatty acids .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with glycosidases, which are enzymes that hydrolyze glycosidic bonds. The interaction with these enzymes can lead to the breakdown of the compound into its constituent sugars and fatty acids. Additionally, it can interact with transport proteins that facilitate its movement across cell membranes .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the insulin signaling pathway, leading to changes in glucose uptake and metabolism. It also has the potential to alter the expression of genes involved in lipid metabolism, thereby impacting cellular lipid levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions. At the molecular level, it binds to specific receptors on the cell surface, initiating a cascade of intracellular events. This binding can lead to the activation or inhibition of various enzymes, such as kinases and phosphatases, which play crucial roles in cell signaling. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate involves the coupling of octadecanoic acid with a protected form of alpha-D-glucose and beta-D-fructose followed by deprotection to afford the desired compound.", "Starting Materials": [ "Octadecanoic acid", "Alpha-D-glucose (protected form)", "Beta-D-fructose (protected form)" ], "Reaction": [ "Activation of octadecanoic acid with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)", "Addition of the activated octadecanoic acid to the protected alpha-D-glucose and beta-D-fructose in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP)", "Removal of the protecting groups using an acidic or basic hydrolysis step to yield alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dioctadecanoate" ] } | |
CAS No. |
27195-16-0 |
Molecular Formula |
C48H90O13 |
Molecular Weight |
875.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-4,5-dihydroxy-6-(hydroxymethyl)-2-octadecanoyloxyoxan-3-yl] octadecanoate |
InChI |
InChI=1S/C48H90O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(52)58-46-44(56)42(54)38(35-49)60-48(46,47(37-51)45(57)43(55)39(36-50)59-47)61-41(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-46,49-51,54-57H,3-37H2,1-2H3/t38-,39-,42-,43-,44+,45+,46-,47+,48+/m1/s1 |
InChI Key |
MZNXRHOLDWQYRX-CBKJUIDTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@]1([C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)CCCCCCCCCCCCCCCCC)CO)O)O |
27195-16-0 | |
Synonyms |
Crodesta F-10 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.